

BIMA Platform Technical Support Center: Proposal Revision and Resubmission

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides researchers, scientists, and drug development professionals with comprehensive instructions for revising and resubmitting proposals on the BIMA platform. Below you will find frequently asked questions, troubleshooting tips, and detailed protocols to navigate the resubmission process effectively.

Frequently Asked Questions (FAQs)

Q1: How do I know if my proposal is eligible for revision and resubmission?

After the initial review, you will receive a notification and a summary statement detailing the reviewers' feedback. If your proposal is not funded, you may have the option to resubmit. Check the specific funding opportunity announcement to confirm that resubmissions are accepted. Generally, a single resubmission is permitted for an unfunded application.^[1]

Q2: Is there a deadline for resubmitting my revised proposal?

Yes, there is typically a window for resubmission. For instance, some funding bodies require that a resubmission be made within 37 months of the original application's submission date.^[1] After this period, the proposal must be submitted as a new application. Always refer to the specific funding announcement for the exact deadlines.

Q3: What are the main components of a resubmission application?

A resubmission application generally requires an introduction or cover letter that summarizes the substantial changes made to the proposal.^[1] This introduction should respond directly to the criticisms and suggestions raised in the summary statement from the initial review.^{[1][2]} You should not highlight or otherwise mark changes within the body of the application itself.^[1]

Q4: Can I submit my revised proposal to a different funding announcement?

In many cases, you can resubmit to a different, relevant funding announcement that accepts resubmissions, provided you meet all its eligibility requirements.^[1] However, you generally cannot switch between certain types of announcements, such as from a program announcement to a request for applications (RFA), without submitting it as a new application.^[1]

Q5: Who is responsible for submitting the revised proposal?

The Principal Investigator (PI) from the lead organization is typically responsible for submitting the application on behalf of the research team.^[3]

Troubleshooting Guide

Issue	Possible Cause	Solution
Cannot locate the resubmission option on the BIMA platform.	The funding opportunity may not allow for resubmissions, or the resubmission window may have closed.	1. Carefully re-read the funding opportunity announcement to ensure resubmissions are accepted. 2. Check the deadline for resubmission. 3. If you believe there is an error, contact the BIMA platform support team.
Unsure how to address conflicting reviewer comments.	Reviewer feedback can sometimes be contradictory, making it difficult to determine the best course of action for revision.	1. Discuss the summary statement with your program officer to gain further insight. [2] 2. Prioritize addressing the most critical concerns that would significantly impact the proposal's evaluation. 3. In your introduction, acknowledge the different viewpoints and provide a clear justification for the revisions you have made.
File upload error when submitting the revised proposal.	The file may be in an unsupported format or exceed the maximum file size.	1. Ensure your submission file is in an accepted format, such as Microsoft Word, RTF, or PDF. [4] 2. Check the file size limitations in the submission guidelines and compress your files if necessary. 3. Verify that your internet connection is stable.
System does not reflect the "resubmission" status of the application.	The application type may not have been correctly selected during the submission process.	On the application form, ensure you have selected "Resubmission" in the "Type of Application" field. [1] If this was done correctly and the issue

persists, contact technical support.

Experimental Protocols: Proposal Revision and Resubmission Methodology

This section outlines the detailed methodology for revising and resubmitting your proposal on the BIMA platform.

Step 1: Analyze the Summary Statement Thoroughly review the summary statement from the initial submission. This document contains the reviewers' critiques and is essential for a successful revision. Identify all major and minor concerns raised by the reviewers.

Step 2: Develop a Revision Plan Create a detailed plan that addresses each point from the summary statement. For each critique, outline the specific changes you will make to the proposal, such as adding new data, clarifying your methodology, or refining your specific aims.

Step 3: Draft the Introduction Write a one-page introduction (unless otherwise specified) that summarizes the key revisions.^[1] This is a critical component of your resubmission. Structure the introduction to respond point-by-point to the reviewers' comments, explaining how you have addressed their concerns.^[2]

Step 4: Revise the Proposal Narrative Incorporate the planned revisions into the body of your proposal. Strengthen the application as much as possible by adding any new findings or data generated since the original submission.^[2] Ensure that the revised text flows logically and is not simply a patchwork of changes.

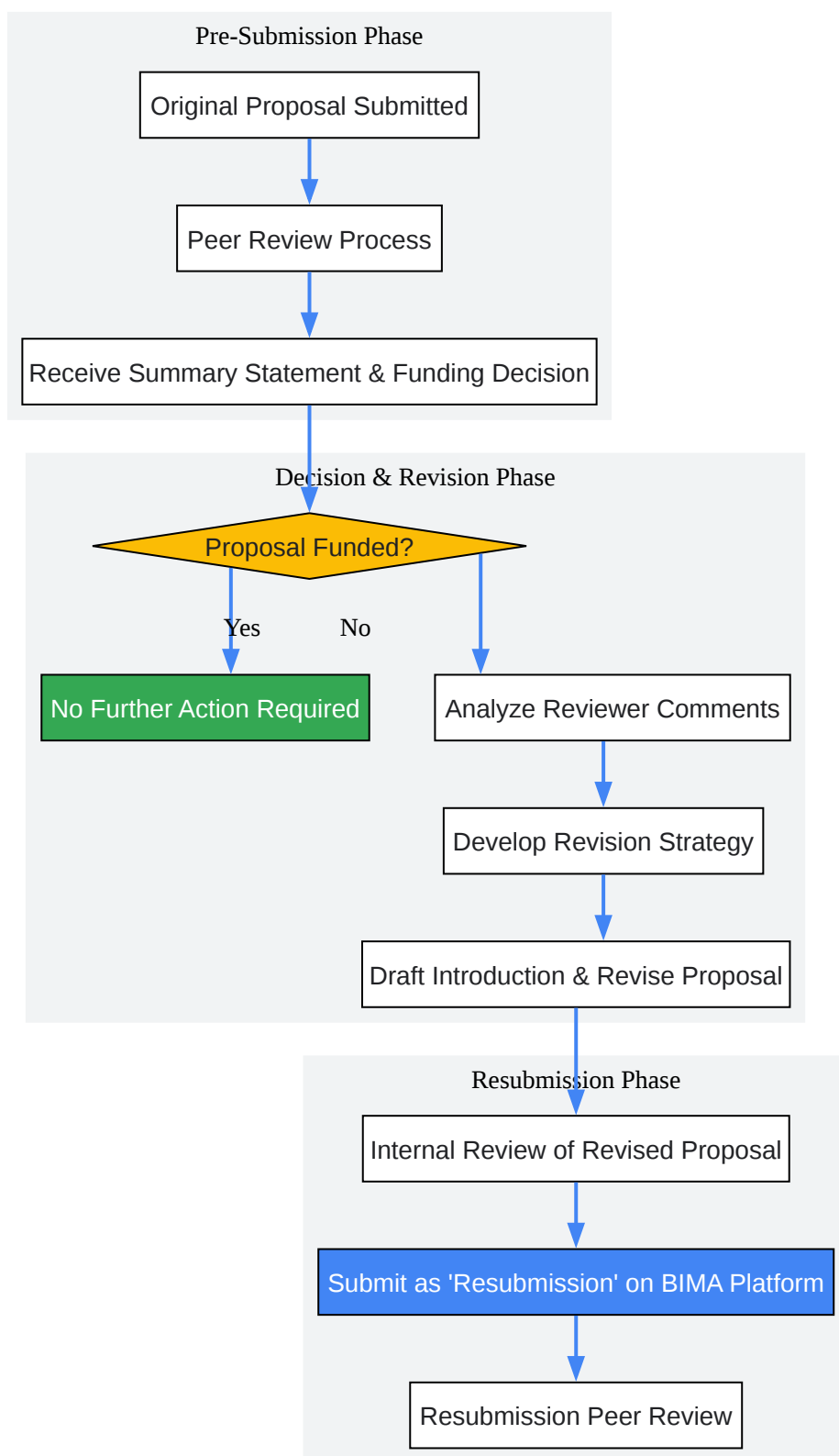
Step 5: Update All Application Components Review and update all other sections of the application as needed, including the budget, budget justification, biographical sketches, and letters of support.

Step 6: Internal Review Before resubmitting, have trusted colleagues or mentors review the revised proposal and the introduction. An internal review can help identify any remaining weaknesses and ensure that the revisions are clear and compelling.

Step 7: Submit the Revised Application Log in to the BIMA platform and navigate to the appropriate funding opportunity. Initiate a new submission and be sure to select "Resubmission" as the application type.^[1] Upload your revised proposal documents and the introduction. Double-check all fields before final submission.

Visualizing the Resubmission Workflow

The following diagram illustrates the key steps and decision points in the proposal revision and resubmission process.

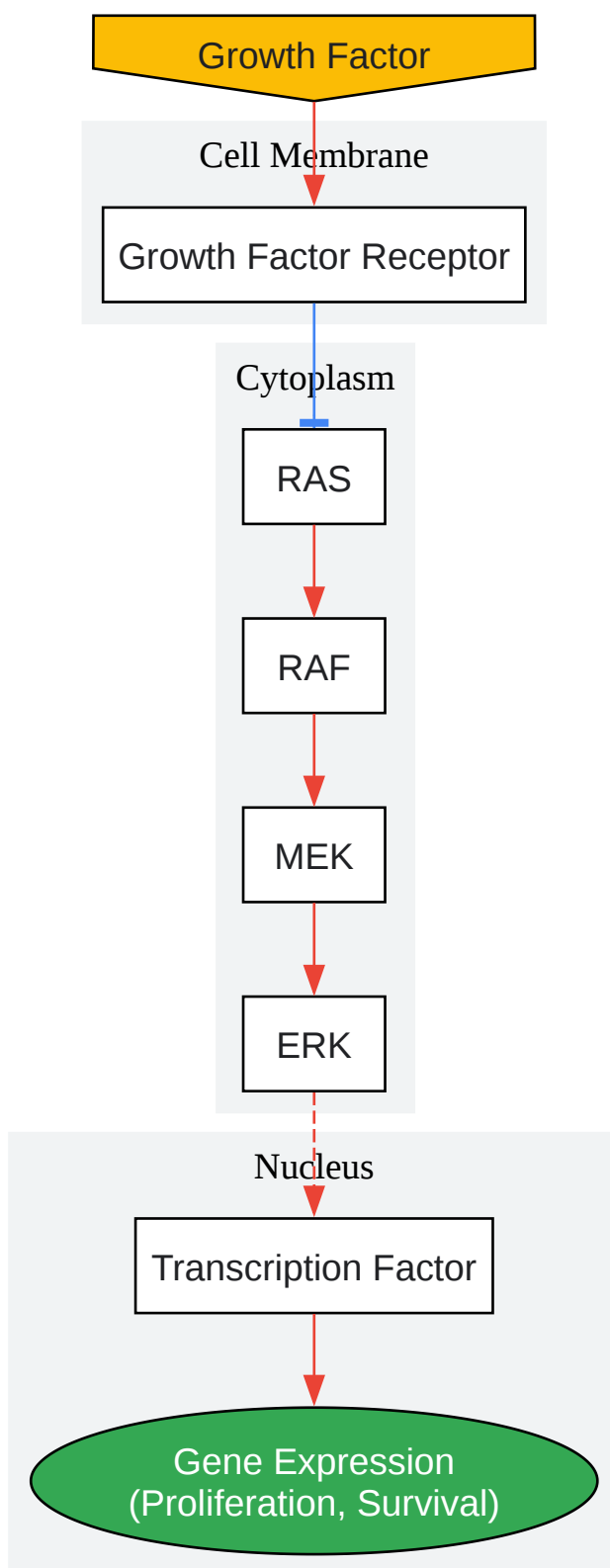


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Caption: Workflow for revising and resubmitting a research proposal.

Example Signaling Pathway Diagram

To further assist researchers, the following is an example of a signaling pathway diagram that could be included in a proposal, created using Graphviz.



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Caption: A simplified diagram of the MAPK/ERK signaling pathway.

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- To cite this document: BenchChem. [BIMA Platform Technical Support Center: Proposal Revision and Resubmission]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563726#how-to-revise-and-resubmit-a-proposal-on-the-bima-platform]

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